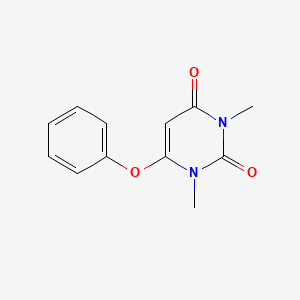
1,3-dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione (DMPT-2,4-dione) is an organic compound with a unique structure and wide range of applications in scientific research. It has been used to study the mechanisms of action of various biochemical and physiological processes, and is a promising candidate for future applications in drug development.
科学的研究の応用
DMPT-2,4-dione has been used in a variety of scientific research applications, including the study of enzyme activity, DNA binding, and protein-protein interactions. It has also been used to study the mechanisms of action of various biochemical and physiological processes, such as the role of hormones in the regulation of metabolism and the role of ion channels in the regulation of cell membrane potential.
作用機序
The mechanism of action of DMPT-2,4-dione is not fully understood. It is believed that the compound binds to specific proteins, enzymes, or other molecules in the cell and modifies their activity. This binding is thought to be mediated by hydrogen bonds, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPT-2,4-dione are not fully understood. However, it has been shown to modulate the activity of enzymes, DNA binding, and protein-protein interactions. In addition, it has been shown to modulate the activity of hormones, such as insulin, and the activity of ion channels, such as calcium channels.
実験室実験の利点と制限
The major advantage of using DMPT-2,4-dione in laboratory experiments is its ability to modulate the activity of various molecules and proteins. This makes it a useful tool for studying the mechanisms of action of various biochemical and physiological processes. However, the compound is not without its limitations. It is relatively unstable and has a relatively short half-life, which makes it difficult to work with in the laboratory.
将来の方向性
For research include further investigation of the compound’s mechanism of action, its potential therapeutic applications, and its potential use as a tool for drug discovery. Other potential future directions include the development of novel synthesis methods for the compound, the exploration of its potential use as an imaging agent, and the development of methods for the large-scale production of the compound.
合成法
DMPT-2,4-dione is synthesized from a variety of starting materials, including 1,3-dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine (DMPT) and 2,4-dione. The synthesis begins with the reaction of DMPT with anhydrous hydrogen fluoride in a heated solvent, such as dichloromethane, to form the fluorinated intermediate 1,3-dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidin-2,4-dione (DMPT-2,4-dione). The intermediate is then reacted with a base, such as sodium hydroxide, to form the desired product.
特性
IUPAC Name |
1,3-dimethyl-6-phenoxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-13-10(15)8-11(14(2)12(13)16)17-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPQSQIRNJGTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)
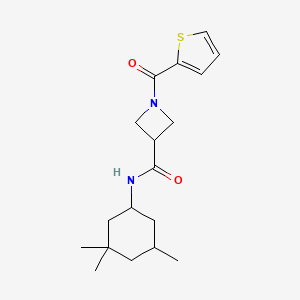

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)
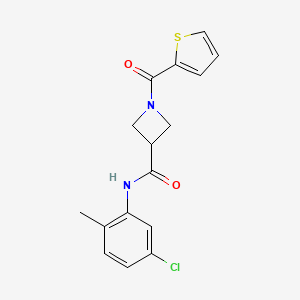
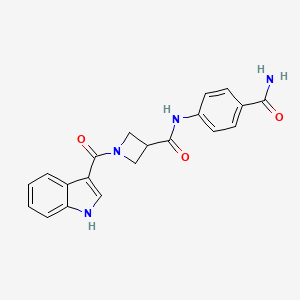

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427368.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427369.png)
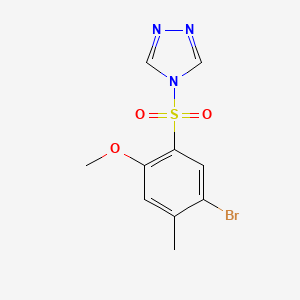
![2-methyl-5-[(pyridin-2-yl)methoxy]pyridine](/img/structure/B6427376.png)


![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide](/img/structure/B6427401.png)